molecular formula C13H16N2OS B2601565 2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-18-5

2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2601565
CAS No.: 851412-18-5
M. Wt: 248.34
InChI Key: UUXKYDSYQXZFLA-UHFFFAOYSA-N
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Description

2-((1-propyl-1H-indol-3-yl)thio)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the thioacetamide group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the reaction of 1-propyl-1H-indole-3-thiol with acetamide. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or nitrating mixtures (nitric acid and sulfuric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-((1-propyl-1H-indol-3-yl)thio)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activity of indole derivatives.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

    2-((1H-indol-3-yl)thio)acetamide: Lacks the propyl group, which may affect its biological activity and chemical properties.

    N-phenyl-2-((1H-indol-3-yl)thio)acetamide: Contains a phenyl group instead of a propyl group, potentially altering its interaction with molecular targets.

Uniqueness: 2-((1-propyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the propyl group, which can influence its lipophilicity, bioavailability, and overall biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-7-15-8-12(17-9-13(14)16)10-5-3-4-6-11(10)15/h3-6,8H,2,7,9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXKYDSYQXZFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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